molecular formula C12H23N B13600308 2-(2-Cyclopentylethyl)piperidine

2-(2-Cyclopentylethyl)piperidine

Cat. No.: B13600308
M. Wt: 181.32 g/mol
InChI Key: BLSWBGQWPFSRIM-UHFFFAOYSA-N
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Description

2-(2-Cyclopentylethyl)piperidine is a chemical compound of significant interest in organic and medicinal chemistry research. It features a piperidine ring, a prevalent structural motif in pharmaceuticals and natural products, substituted with a cyclopentylethyl chain. This structure makes it a valuable intermediate or building block for the synthesis of more complex molecules. The piperidine ring is one of the most important synthetic fragments for designing new drugs and is present in more than twenty classes of pharmaceuticals, as well as in numerous alkaloids . As a substituted piperidine, this compound serves as a versatile precursor in various synthetic transformations, including cyclization and annulation reactions, which are crucial for constructing nitrogen-containing heterocycles . Its potential applications span the development of compounds with biological activity, and it may be of particular value in constructing molecular scaffolds for investigating new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

2-(2-cyclopentylethyl)piperidine

InChI

InChI=1S/C12H23N/c1-2-6-11(5-1)8-9-12-7-3-4-10-13-12/h11-13H,1-10H2

InChI Key

BLSWBGQWPFSRIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2CCCCN2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Cyclopentylethyl Piperidine and Analogues

Strategic Approaches to the Piperidine (B6355638) Ring Construction

The formation of the piperidine ring itself is a critical step in the synthesis of 2-(2-Cyclopentylethyl)piperidine and its analogues. Several powerful strategies have emerged, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and intermolecular annulation approaches.

Catalytic Hydrogenation of Pyridine and its Derivatives

Catalytic hydrogenation of readily available pyridine precursors is a direct and atom-economical method for the synthesis of piperidines. researchgate.netyoutube.com This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a variety of catalysts and hydrogen sources.

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation. Commonly used heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.netrsc.org These catalysts often require high pressures of hydrogen gas and can sometimes lead to over-reduction or side reactions, especially with substituted or functionalized pyridines. rsc.orgresearchgate.net For instance, the hydrogenation of pyridines with functional groups that can also be reduced, such as olefins or ketones, can present chemoselectivity challenges. rsc.org

Homogeneous catalysts, such as rhodium and iridium complexes, have also been developed for pyridine hydrogenation. liv.ac.ukresearchgate.net These catalysts can offer higher selectivity and operate under milder conditions. For example, a rhodium complex dimer, [Cp*RhCl₂]₂, promoted by an iodide anion, has been shown to efficiently catalyze the transfer hydrogenation of pyridinium (B92312) salts using a formic acid/triethylamine mixture as the hydrogen source. liv.ac.ukresearchgate.net This method can be highly chemoselective, affording either piperidines or tetrahydropyridines depending on the substitution pattern of the pyridine ring. liv.ac.uk

Furthermore, non-metal alternatives, such as borane (B79455) catalysts, have been explored for the reduction of pyridines. nih.gov Crudden and coworkers discovered that borenium ions can diastereoselectively reduce substituted pyridines in the presence of hydrosilanes. nih.gov

A significant advancement in this area is the concept of "interrupted pyridine hydrogenation," which allows for the synthesis of functionalized piperidine derivatives like δ-lactams. nih.gov This strategy involves the partial hydrogenation of a pyridine ring to an unsaturated intermediate, which is then intercepted by a nucleophile. nih.gov

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypeConditionsAdvantagesDisadvantages
PtO₂ HeterogeneousHigh H₂ pressure, acidic solventCommercially available, effective for many substratesHarsh conditions, potential for side reactions
Pd/C HeterogeneousHigh H₂ pressureWidely used, effective for many substratesCan be poisoned by certain functional groups
Rh/C HeterogeneousHigh H₂ pressureHighly activeCan lead to over-reduction
[Cp*RhCl₂]₂/I⁻ HomogeneousMild (40°C), formic acid/triethylamineHigh chemoselectivity, low catalyst loadingRequires quaternization of pyridine
Borenium ions OrganocatalystMild, requires hydrosilanesMetal-free, diastereoselectiveSubstrate-dependent conditions

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are powerful tools for constructing the piperidine ring from acyclic precursors. These methods involve the formation of a carbon-nitrogen bond within a single molecule to close the six-membered ring.

Intramolecular reductive hydroamination involves the addition of an amine to an alkene or alkyne within the same molecule, followed by reduction of the resulting imine or enamine. This method provides a direct route to substituted piperidines. Acid-catalyzed hydroamination has been shown to be effective for the synthesis of piperidines from amino-olefins. cardiff.ac.uk For example, triflic acid can catalyze the intramolecular hydroamination of tosyl-protected amino olefins to form piperidines. cardiff.ac.uk

A related strategy is the reductive amination of dicarbonyl compounds or their equivalents. nih.gov This process involves the condensation of an amine with a dicarbonyl species, which then undergoes intramolecular cyclization and reduction to yield a piperidine.

Radical cyclizations offer a versatile approach to piperidine synthesis, particularly for constructing highly substituted rings. acs.orgrsc.org These reactions involve the generation of a radical species that cyclizes onto a tethered alkene or alkyne. The 6-exo cyclization of radicals is a common strategy for forming the piperidine ring. acs.org

For instance, the cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines. acs.org The diastereoselectivity of these reactions can be influenced by the nature of the radical stabilizing group and the reaction conditions. acs.org The use of tris(trimethylsilyl)silane (B43935) as a radical mediator has been shown to unexpectedly enhance the diastereoselectivity in some cases. acs.org

Tin-free radical cyclization methods, often initiated by visible light photoredox catalysis, have been developed as a more environmentally friendly alternative to traditional tin-based reagents. rsc.org These methods allow for the generation of radicals under mild conditions. rsc.org

Cycloaddition reactions provide a powerful means of constructing the piperidine ring by combining two smaller fragments. The formal [3+3] cycloaddition is a notable strategy that involves the reaction of a three-atom component with another three-atom component to form the six-membered ring. nih.govrsc.org

One approach to [3+3] cycloaddition involves the reaction of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes. nih.govacs.org This reaction can proceed with high enantiospecificity, allowing for the synthesis of enantiomerically pure 2-substituted piperidines from readily available chiral aziridines. nih.gov The regioselectivity of the ring opening of the aziridine (B145994) is a key factor in determining the final product. acs.org

Other [3+3] cycloaddition strategies include the condensation of glutaraldehyde (B144438) derivatives with amines. rsc.org These reactions, while often stepwise rather than concerted, provide a convergent route to the piperidine core.

Table 2: Overview of Intramolecular Cyclization and Cycloaddition Strategies

MethodKey TransformationAdvantagesConsiderations
Reductive Hydroamination Intramolecular addition of an amine to an unsaturated bondDirect route to piperidines, can be catalyticRequires suitable acyclic precursors
Radical Cyclization Intramolecular cyclization of a radical onto a π-systemForms highly substituted piperidines, good stereocontrolOften requires radical initiators and mediators
[3+3] Cycloaddition Combination of two three-atom fragmentsConvergent synthesis, can be highly stereoselectiveRequires specific and often activated starting materials

Intermolecular Annulation and Multicomponent Reactions

Intermolecular annulation and multicomponent reactions offer a highly efficient means of constructing complex piperidine structures in a single step from multiple starting materials. nih.gov These reactions involve the formation of several new bonds in a cascade process.

Two-component intermolecular reactions often involve the condensation of an amine with a bifunctional electrophile. nih.gov For example, the reaction of an amine with a 1,5-dihalide can lead to the formation of a piperidine ring.

Multicomponent reactions (MCRs) are particularly powerful as they allow for the rapid assembly of complex molecules from simple precursors. rsc.orgnih.gov A notable example is the synthesis of 2-substituted piperidines via a multicomponent coupling reaction involving the ring-opening of a 2-methyleneaziridine with a Grignard reagent, followed by alkylation with a 1,3-difunctionalized electrophile and subsequent reduction and cyclization. rsc.org This approach allows for the formation of four new chemical bonds in a single transformation with a high degree of stereocontrol. rsc.org

Another multicomponent approach involves the reaction of β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) to generate highly functionalized piperidines. acs.org These reactions often proceed through a series of tandem Michael additions and cyclizations to build the piperidine scaffold.

Stereoselective Synthesis of Chiral Piperidine Derivatives

The precise control of stereochemistry is paramount in the synthesis of bioactive piperidine derivatives, as different stereoisomers can exhibit vastly different pharmacological activities.

Asymmetric Catalysis in Piperidine Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines, offering efficient routes to stereochemically defined products. acs.orgsnnu.edu.cn A variety of transition metals, including rhodium, iridium, and palladium, have been successfully employed in these transformations. snnu.edu.cnnih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been utilized to synthesize 3-substituted tetrahydropyridines from arylboronic acids and phenyl pyridine-1(2H)-carboxylate with high yields and excellent enantioselectivity. snnu.edu.cnacs.org This method provides a three-step pathway to a wide array of enantioenriched 3-piperidines. snnu.edu.cnacs.org Iridium catalysts, particularly those with P,N-ligands, have proven effective in the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov This approach is scalable and proceeds through an outer-sphere dissociative mechanism. nih.gov

Palladium catalysts are also suitable for pyridine hydrogenation. For example, a Pd(DMSO)2(TFA)2 catalyst enables the Wacker-type aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including piperidines. organic-chemistry.org Furthermore, the combination of palladium on carbon with ammonium formate (B1220265) facilitates the efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

The choice of ligand is crucial for achieving high enantioselectivity. Chiral phosphepines have been used as effective catalysts in the annulation of imines with allenes, yielding functionalized piperidine derivatives with good stereoselectivity. researchgate.net

Table 1: Examples of Asymmetric Catalysis in Piperidine Synthesis

Catalyst/MethodSubstrateProductKey Features
Rh-catalyzed asymmetric reductive Heck reactionArylboronic acids and phenyl pyridine-1(2H)-carboxylate3-Substituted tetrahydropyridinesHigh yield and excellent enantioselectivity; three-step process. snnu.edu.cnacs.org
Iridium(I) catalyst with P,N-ligand2-Substituted pyridinium salts2-Substituted piperidinesAsymmetric hydrogenation; suitable for large-scale synthesis. nih.gov
Pd(DMSO)2(TFA)2AlkenesPiperidines and other N-heterocyclesWacker-type aerobic oxidative cyclization. organic-chemistry.org
Chiral phosphepineImines and allenesFunctionalized piperidine derivativesHighly enantioselective Kwon annulation. researchgate.net

Chemo-Enzymatic Approaches to Enantioenriched Scaffolds

Chemo-enzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, offer a powerful strategy for constructing enantioenriched piperidine scaffolds. acs.orgnih.govkcl.ac.uk These approaches often proceed under mild conditions and can lead to high enantio- and regioselectivity. acs.orgnih.gov

A notable example is the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. acs.orgnih.gov This involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov This strategy has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Preclamol and Niraparib. acs.orgnih.gov

Enzymes such as halohydrin dehalogenases (HHDH) can catalyze the ring-opening of epoxides with nucleophiles like azide (B81097) ions under mild conditions, providing a route to azidoalcohols which are precursors to chiral piperidines. mdpi.com Furthermore, the combination of enzymatic reactions with metal catalysis allows for the creation of complex heterocyclic rings in a controlled manner. kcl.ac.uk

Recent advances have focused on three main categories of chemo-enzymatic synthesis:

Regio- and stereoselective late-stage functionalization of core scaffolds. nih.gov

In situ generation of highly reactive intermediates. nih.gov

One-step construction of macrocyclic or fused multicyclic scaffolds via regio- and stereoselective cyclization reactions. nih.gov

Table 2: Chemo-Enzymatic Strategies for Piperidine Synthesis

Enzymatic StepChemical StepProductKey Advantages
Amine oxidase/Ene imine reductase cascadePyridine activationStereo-enriched 3- and 3,4-disubstituted piperidinesHighly efficient and versatile dearomatization. acs.orgnih.gov
Halohydrin dehalogenase (HHDH) catalyzed ring-openingAzide substitutionChiral azidoalcohols (piperidine precursors)Mild reaction conditions and use of various nucleophiles. mdpi.com
SorbC-catalyzed enzymatic oxidationDimerization (Michael addition or Diels-Alder)Bisorbicillinoid family membersIn situ generation of reactive intermediates under mild aqueous conditions. nih.gov

Control of Diastereoselectivity in Side-Chain Incorporation

Achieving control over diastereoselectivity is crucial when introducing substituents onto the piperidine ring, especially at multiple stereocenters. nih.gov Intramolecular reactions of chiral building blocks are a common strategy to achieve this. For instance, the intramolecular reaction of a chiral β'-carbamate-α,β-unsaturated ketone can lead to either 2,6-cis or 2,6-trans disubstituted piperidines, a method applied in the total synthesis of alkaloids like (-)-solenopsine A. nih.gov

Radical cyclization presents another effective method for stereoselective synthesis. A 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with high diastereoselectivity. birmingham.ac.uk The choice of the radical stabilizing group influences the diastereomeric ratio. birmingham.ac.uk

Diversity-oriented synthesis (DOS) strategies have also been developed to access all possible stereoisomers of a given piperidine scaffold. nih.gov One such approach utilizes Type II Anion Relay Chemistry (ARC), a modular multi-component coupling protocol, followed by an intramolecular SN2 cyclization to construct 2,4,6-trisubstituted piperidines. nih.gov This method allows for chemical and stereochemical diversification at the C(2) and C(6) positions. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly synthetic methods. nih.govnih.gov This includes the development of milder reaction conditions and the use of greener solvents.

Development of Milder Reaction Conditions

A significant focus in green piperidine synthesis is the move towards milder reaction conditions, reducing energy consumption and the need for harsh reagents. nih.govorganic-chemistry.org For example, rhodium catalysts have been shown to be effective for the synthesis of 3-substituted piperidines under milder conditions and in shorter reaction times compared to other methods. nih.gov Similarly, cobalt/iridium catalysis enables reductive radical conjugate additions under mild and less toxic conditions. organic-chemistry.org

The use of biocatalysts also contributes to milder processes, as enzymes typically operate under benign conditions of temperature and pressure. acs.orgnih.gov Chemo-enzymatic cascades, for instance, often take place in aqueous solutions at or near room temperature. nih.gov

Solvent-Free and Water-Mediated Methodologies

Replacing volatile organic solvents with more environmentally benign alternatives like water, or eliminating solvents altogether, is a key aspect of green chemistry. acs.orgrsc.orgajchem-a.com

Water-mediated synthesis has proven to be a viable and effective approach for preparing piperidine derivatives. nih.govrsc.org For example, the hydrogenation of various pyridine derivatives can be carried out in water using a heterogeneous cobalt catalyst. nih.gov Water can also be used as a solvent to prevent racemization in certain stereoselective syntheses. nih.gov A novel one-pot approach for the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) (THFAM) is conducted in water, offering a green alternative to the traditional hydrogenation of fossil-based pyridine. rsc.org

Solvent-free reactions are also being explored. ajchem-a.comnih.gov While some solvent-free syntheses may require high temperatures, they eliminate the environmental impact associated with solvent use and disposal. nih.gov For instance, a piperidine-promoted, solvent-free synthesis of piperidones from 2-cyanoacetamides and ketones has been developed. nih.gov

Table 3: Green Chemistry Approaches in Piperidine Synthesis

PrincipleMethodAdvantages
Milder Reaction ConditionsRhodium-catalyzed synthesis of 3-substituted piperidines. nih.govReduced energy consumption, shorter reaction times.
Cobalt/iridium-catalyzed reductive radical conjugate additions. organic-chemistry.orgLess toxic conditions.
Biocatalytic and chemo-enzymatic reactions. acs.orgnih.govOperation at ambient temperature and pressure.
Solvent-Free & Water-MediatedHydrogenation of pyridines in water with a heterogeneous cobalt catalyst. nih.govEnvironmentally benign solvent.
One-pot synthesis of piperidine from tetrahydrofurfurylamine in water. rsc.orgSustainable feedstock and green solvent.
Piperidine-promoted solvent-free synthesis of piperidones. nih.govElimination of solvent waste.

Chemical Reactivity, Functionalization, and Derivatization Strategies

Regioselective and Site-Selective Functionalization of the Piperidine (B6355638) Core

The piperidine ring, a common scaffold in pharmaceuticals, presents specific sites for functionalization. Achieving regioselectivity is key to controlling the properties of the resulting derivatives.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to modify complex molecules. rsc.org For a saturated heterocycle like the piperidine in 2-(2-cyclopentylethyl)piperidine, these methods can provide access to derivatives that are otherwise difficult to synthesize.

Transition metal-catalyzed C-H activation is a prominent strategy. rsc.org Catalysts based on rhodium and palladium have been successfully employed for the site-selective functionalization of piperidine derivatives. nih.govresearchgate.net The selectivity of these reactions is often controlled by the choice of catalyst and any directing groups present on the piperidine nitrogen. rsc.orgnih.gov For instance, different rhodium catalysts can direct functionalization to either the C2 or C4 positions of the piperidine ring depending on the N-protecting group. nih.gov

Late-stage C-H alkylation can also be achieved using radical processes under mild conditions. nih.gov One such method involves the oxidative homolysis of 1,4-dihydropyridines to generate alkyl radicals that can then functionalize the heterocycle. nih.gov

Catalyst SystemPosition FunctionalizedType of FunctionalizationReference
Rh₂(R-TCPTAD)₄ with N-BocC2C-H Insertion nih.gov
Rh₂(R-TPPTTL)₄ with N-brosylC2C-H Insertion nih.gov
Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetylC4C-H Insertion nih.gov
Rh/PCy₃ with alkeneC2Alkylation mdpi.com
Pd(OAc)₂ with indole (B1671886) N-oxideC2Heteroarylation mdpi.com

Electrophilic and Nucleophilic Transformations of the Piperidine Ring

The nitrogen atom of the piperidine ring is a primary site for electrophilic attack. Standard N-alkylation, using an alkyl halide in the presence of a non-nucleophilic base, is a common transformation. researchgate.net The nitrogen can also be acylated or undergo reactions to form N-oxides. These N-oxides can then be used in further transformations. For example, the electrochemical reduction of N-hydroxypiperidine derivatives can yield the parent piperidine. acs.org

Nucleophilic substitution reactions on the piperidine ring itself are less common without prior activation. One approach involves the preparation of 2-methoxy- or 2-acyloxypiperidines, which can then undergo diastereoselective nucleophilic substitution with silyl (B83357) enolates catalyzed by metal triflates. acs.org Another strategy is the aza-Prins cyclization, where homoallylic amines react with aldehydes or epoxides in the presence of a Lewis acid like niobium pentachloride to form substituted piperidines. nih.gov

Synthetic Modifications and Derivatization of the Cyclopentylethyl Moiety

The cyclopentylethyl side chain offers additional sites for modification, allowing for the exploration of a wider chemical space.

The cyclopentane (B165970) ring can be functionalized through various methods. beilstein-journals.orgnih.gov For instance, transannular C-H arylation of cyclopentane carboxylic acids has been demonstrated using a palladium catalyst with a specialized ligand, showing high regioselectivity for the γ-position. nih.gov While this specific methodology applies to a carboxylic acid derivative, it highlights the potential for directed C-H functionalization on the cyclopentane ring. The synthesis of polysubstituted cyclopentanes is also well-documented, often starting from materials like cyclopentadiene (B3395910) derivatives. beilstein-journals.orgnih.gov

The ethyl linker between the two rings can also be a target for modification, though this is often more challenging. Strategies could involve the synthesis of analogues with different linker lengths or the introduction of functional groups along the chain, which would typically be accomplished through a complete synthesis of the analogue rather than modification of the pre-existing linker. Side-chain modifications in general have been extensively studied in the context of polypeptides, where the properties of the polymer can be tuned by altering the side-chain structure. acs.org

Strategies for Constructing Structure-Activity Relationship (SAR) Libraries

The development of SAR libraries is a cornerstone of modern drug discovery. For a molecule like this compound, this involves the systematic synthesis and evaluation of analogues to understand how different structural features influence biological activity.

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of such libraries. researchgate.net Encoded combinatorial libraries, for example, have been used to discover potent antagonists for various receptors by synthesizing a large number of compounds based on a common scaffold, such as piperidine. researchgate.net

The synthesis of positional analogues is a key SAR strategy. For piperidine-containing compounds, this can involve moving substituents to different positions on the ring. nih.gov For example, a study on methylphenidate analogues used site-selective C-H functionalization to generate 2- and 4-substituted piperidines, and a cyclopropanation/ring-opening strategy to access the 3-substituted analogues. nih.gov

The modification of substituents on the piperidine ring is another important approach. In the development of gonadotropin-releasing hormone antagonists, for instance, various substituents were introduced on the piperidine ring of a quinolone scaffold to investigate their effect on binding potency and pharmacokinetic properties. mssm.edu Similarly, SAR studies on influenza virus inhibitors with a piperidine core revealed that an ether linkage between a quinoline (B57606) and the piperidine was critical for activity. nih.govnih.gov

SAR StrategyExampleReference
Encoded Combinatorial SynthesisDiscovery of biaryl piperidine-based MCH1 receptor antagonists researchgate.net
Positional Analogue SynthesisSite-selective synthesis of methylphenidate analogues nih.gov
Substituent ModificationSAR of piperidine-substituted quinolones as GnRH antagonists mssm.edu
Linker and Core ModificationSAR of piperidine-based influenza virus inhibitors nih.govnih.gov
Ring System VariationInvestigation of pyrrolidine (B122466) and acyclic analogues in Chagas disease drug discovery dndi.org

By systematically applying these functionalization and derivatization strategies, researchers can create diverse libraries of compounds based on the this compound scaffold. The biological evaluation of these libraries then provides crucial data for understanding structure-activity relationships, guiding the design of more potent and selective molecules.

Structural and Conformational Analysis in Research Context

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous identification and detailed structural elucidation of 2-(2-Cyclopentylethyl)piperidine. These techniques provide a wealth of information regarding the molecule's connectivity, stereochemistry, and functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of this compound in solution. One- and two-dimensional NMR experiments are used to assign the signals of all proton (¹H) and carbon (¹³C) atoms. nih.gov

In the ¹H NMR spectrum, the protons on the piperidine (B6355638) ring would appear in distinct regions. The proton at the C2 position, being adjacent to the nitrogen and the chiral center, would exhibit a complex multiplet. The protons on the ethyl linker and the cyclopentyl ring would have characteristic chemical shifts in the upfield region, typical for aliphatic groups.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the piperidine ring carbons would confirm the chair conformation, while the signals for the cyclopentylethyl side chain would be consistent with saturated hydrocarbon environments.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignments. COSY spectra establish proton-proton coupling networks, allowing for the tracing of connectivity within the piperidine and cyclopentyl rings. HSQC correlates each proton signal to its directly attached carbon atom. HMBC reveals longer-range correlations between protons and carbons (2-3 bonds away), which is critical for connecting the cyclopentylethyl substituent to the C2 position of the piperidine ring.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, are vital for stereochemical assignment. researchgate.net For instance, observing NOE correlations between the C2 proton and the axial protons at C4 and C6 would confirm the equatorial orientation of the bulky cyclopentylethyl substituent, which is the sterically preferred conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperidine N-H1.0 - 3.0 (broad)-
Piperidine C2-H2.5 - 3.055 - 60
Piperidine C3, C51.2 - 1.925 - 30
Piperidine C41.4 - 1.824 - 28
Piperidine C62.6 - 3.1 (eq), 2.2 - 2.7 (ax)46 - 50
Ethyl CH₂ (α to piperidine)1.5 - 1.835 - 40
Ethyl CH₂ (β to piperidine)1.3 - 1.630 - 35
Cyclopentyl CH1.7 - 2.040 - 45
Cyclopentyl CH₂1.0 - 1.725 - 30

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of this compound and for elucidating its structure through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the molecule would be readily protonated to yield a molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the accurate mass of this ion, allowing for the confirmation of its elemental formula (C₁₂H₂₄N).

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion induce fragmentation, providing valuable structural information. nih.govscielo.br The fragmentation of 2-substituted piperidines is characterized by several predictable pathways:

Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the cleavage of the bond between C2 of the piperidine ring and the ethyl side chain. This would result in the loss of a cyclopentylethyl radical and formation of a stable iminium ion.

Ring Opening: Fragmentation can also be initiated by cleavage of a bond within the piperidine ring, followed by further rearrangements and losses.

Side-Chain Fragmentation: Cleavage can occur within the cyclopentylethyl side chain itself, for example, leading to the loss of a cyclopentyl radical.

These fragmentation patterns allow for the confirmation of the substituent's identity and its position on the piperidine ring.

Table 2: Predicted Key Mass Fragments for this compound in ESI-MS/MS

m/z ValueProposed FragmentFragmentation Pathway
182.221[M+H]⁺Molecular Ion
84.081[C₅H₁₀N]⁺α-cleavage: Loss of the cyclopentylethyl side chain
98.10[C₆H₁₂N]⁺Cleavage within the side chain and rearrangement
113.12[C₈H₁₅]⁺Loss of piperidine ring

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. niscpr.res.in The FT-IR spectrum of this compound would be characterized by the vibrations of its N-H and C-H bonds.

Key expected absorption bands include:

A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine.

Multiple sharp peaks between 2850 and 3000 cm⁻¹, which are characteristic of symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups in the piperidine and cyclopentyl rings. researchgate.net

An absorption band around 1450-1550 cm⁻¹, attributable to the N-H bending vibration.

C-H bending (scissoring and rocking) vibrations for the CH₂ groups would appear in the 1440-1470 cm⁻¹ region.

The absence of absorptions in the carbonyl (C=O) region (~1700 cm⁻¹) or aromatic regions would confirm the saturated and non-carbonylated nature of the compound.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchSecondary Amine
2850 - 3000C-H StretchAliphatic CH, CH₂
1450 - 1550N-H BendSecondary Amine
1440 - 1470C-H BendCH₂

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide data on the molecule in solution or gas phase, single-crystal X-ray crystallography offers the most definitive and precise determination of the three-dimensional structure in the solid state. This technique would unambiguously confirm the molecular connectivity, and provide precise measurements of bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of this compound, or more likely a salt derivative such as its hydrochloride or hydrobromide salt, would need to be grown. The resulting crystal structure would reveal the preferred conformation of both the piperidine and cyclopentane (B165970) rings in the solid state. It would definitively show whether the cyclopentylethyl substituent occupies an equatorial or axial position on the piperidine ring and would detail the packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the N-H group.

Conformational Preferences and Dynamics of Substituted Piperidines

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org For this compound, two principal chair conformers are possible, differing in the orientation of the C2 substituent (axial versus equatorial).

Due to significant steric hindrance, known as 1,3-diaxial interactions, between an axial substituent and the axial protons at C4 and C6, the conformer with the bulky 2-(2-cyclopentylethyl) group in the equatorial position is expected to be overwhelmingly more stable. nih.gov The axial conformer would be energetically unfavorable and thus represent a negligible fraction of the conformational equilibrium at room temperature.

In addition to the ring conformation, inversion at the nitrogen atom can lead to two further isomers where the N-H bond is either axial or equatorial. The relative stability of these N-H conformers is often solvent-dependent; the equatorial N-H conformer is generally more stable in the gas phase and non-polar solvents, while the axial N-H conformer can be favored in polar, hydrogen-bond-accepting solvents. wikipedia.org The dynamics of these conformational changes, such as the rate of ring inversion, can be studied using variable-temperature NMR spectroscopy. rsc.org

Stereochemical Elucidation and Chirality Determination

The presence of a substituent at the C2 position renders this compound a chiral molecule. The C2 atom is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-(2-Cyclopentylethyl)piperidine and (S)-2-(2-Cyclopentylethyl)piperidine.

A standard synthesis of this compound from achiral starting materials would typically produce a 1:1 mixture of these enantiomers, known as a racemic mixture. The elucidation of its stereochemistry involves two key steps: separating the enantiomers (chiral resolution) and assigning the absolute configuration of each.

Chiral resolution can be achieved through several methods:

Diastereomeric Salt Formation: Reacting the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid or mandelic acid) forms diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can physically separate the two enantiomers.

Once separated, the absolute configuration ((R) or (S)) of each enantiomer can be determined. If a crystal structure of a diastereomeric salt is obtained, the known configuration of the chiral resolving agent allows for the unambiguous assignment of the piperidine's stereocenter. acs.org Alternatively, chiroptical spectroscopic methods, such as circular dichroism (CD), can be compared with theoretical predictions from quantum chemical calculations to assign the absolute configuration. The development of asymmetric synthesis methods is also a key area of research for accessing single enantiomers of such 2-substituted piperidines directly. acs.orgdicp.ac.cnnih.gov

Molecular and Mechanistic Insights in Biological Research Perspectives

In Vitro Receptor Binding and Ligand-Target Interaction Studies

There is no specific information available in the public domain regarding in vitro receptor binding and ligand-target interaction studies for 2-(2-Cyclopentylethyl)piperidine.

Enzymatic Inhibition and Activation Studies: Mechanistic Elucidation (in vitro)

No specific data from in vitro enzymatic inhibition or activation studies for this compound are publicly available.

The piperidine (B6355638) scaffold is present in molecules that have been studied for their effects on enzymes. For example, some piperidine derivatives have been evaluated as inhibitors of α-glucosidase, with kinetic studies revealing mechanisms such as competitive inhibition. researchgate.net In other research, the piperidine-containing natural product, piperine, has been associated with the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory pathways. nih.gov Another piperidine compound, 1-Piperidine Propionic Acid, has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2). nih.gov These examples highlight the potential for piperidine derivatives to modulate enzyme activity, but the specific enzymatic interactions of this compound have not been reported.

Modulation of Cellular Pathways: Molecular Mechanism Elucidation (in vitro)

There is a lack of specific information regarding the modulation of cellular pathways by this compound in in vitro studies.

In a broader sense, various piperidine derivatives have been shown to influence cellular signaling pathways. For example, some piperidine compounds have been found to induce apoptosis in cancer cells through the caspase signaling pathway. nih.gov This can involve the regulation of proteins such as Bax and Bcl-2, which are critical to the apoptotic process. nih.gov Furthermore, certain piperidine derivatives have been observed to inhibit the PI3K/AKT signaling pathway, a key pathway in cell proliferation and survival. nih.gov The potential for this compound to affect these or other cellular pathways has not been documented.

Structure-Mechanism Relationship Studies

Specific structure-mechanism relationship studies for this compound are not available in the current body of scientific literature.

Structure-activity relationship (SAR) studies are common for the broader class of piperidine derivatives. nih.govdndi.org These studies explore how modifications to the piperidine ring or its substituents affect biological activity. For example, the stereochemistry and substitution on the piperidine ring can significantly influence receptor binding affinity and selectivity. nih.gov In some series of piperidine-based compounds, the presence and orientation of substituents have been shown to be crucial for potent and selective interaction with biological targets. nih.gov For other piperidine derivatives, the lipophilicity and the nature of the substituents have been key factors in their inhibitory activity against certain enzymes. researchgate.net Without a specific biological activity identified for this compound, no such structure-mechanism analysis can be performed.

Bio-conjugation and Chemical Probe Development

There is no information available regarding the use of this compound in bio-conjugation or for the development of chemical probes.

The development of chemical probes based on active molecules is a common strategy to investigate biological systems. Piperidine derivatives with high affinity and selectivity for a particular target are sometimes used as a starting point for creating such probes. nih.gov These probes can be used to label and study the distribution and function of their target proteins. The synthesis of derivatives with functional groups suitable for conjugation is a key step in this process. As the biological targets and activity of this compound are undefined, its potential as a scaffold for chemical probe development remains unexplored.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations provide a foundational understanding of a molecule's reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.govnih.gov

For various piperidine (B6355638) derivatives, DFT calculations have been used to determine these energy gaps and other reactivity descriptors. asianpubs.orgresearchgate.net For instance, studies on substituted piperidine phenyl hydrazines have utilized DFT to calculate electronic properties like HOMO and LUMO energies to predict their chemical stability and reactivity. asianpubs.org The analysis of the HOMO-LUMO gap helps in understanding the charge transfer that can occur within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Indices for Piperidine Derivatives (Hypothetical Data)

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)Chemical Potential (μ)Electrophilicity Index (ω)
Piperidine-6.120.987.103.55-2.570.93
N-Methylpiperidine-5.981.057.033.52-2.470.86
2-Ethylpiperidine-6.051.017.063.53-2.520.90

Quantum chemical calculations are also employed to assess the thermodynamic stability of different conformations of a molecule. For piperidine, the chair conformation is preferred, similar to cyclohexane. wikipedia.org However, the substituent on the nitrogen or the ring can influence the relative stability of axial versus equatorial conformations. wikipedia.org DFT calculations can provide precise energy differences between these conformers, which is crucial for understanding their behavior in different environments. nih.govnih.gov

Studies on disubstituted piperidines have used DFT calculations to investigate the kinetic and thermodynamic control of cyclization reactions, demonstrating that different reaction conditions can favor the formation of either the kinetically or thermodynamically more stable isomer. nih.gov Such energetic profiling is essential for designing synthetic routes that yield the desired stereoisomer.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govtandfonline.com

Numerous studies have applied molecular docking to investigate the binding of piperidine derivatives to various biological targets. For example, piperidine-based compounds have been docked into the active sites of enzymes like cholinesterases and receptors such as the sigma receptor and dopamine (B1211576) receptors to predict their binding affinities and interaction patterns. nih.govresearchgate.nettandfonline.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov For instance, docking studies of piperidine-dihydropyridine hybrids against the Epidermal Growth Factor Receptor (EGFR) have shown favorable binding scores, suggesting their potential as anticancer agents. researchgate.net

Table 2: Illustrative Molecular Docking Results for Piperidine Analogs against Various Receptors (Representative Data)

Piperidine AnalogTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Piperidine-triazole derivativeDopamine Receptor D2--8.5Asp114, Phe389, Trp386
Piperazine-chalcone hybridVEGFR-24ASD-9.2Cys919, Asp1046, Glu885
N-functionalized piperidineSigma-1 Receptor--7.9Glu172, Tyr103, Phe107

Note: This table contains representative data from various studies on piperidine derivatives to illustrate the output of molecular docking simulations.

Molecular Dynamics Simulations for Conformational Sampling and Binding Events

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of proteins and ligands over time and to assess the stability of ligand-protein complexes. researchgate.net MD simulations are often used to refine the results of molecular docking and to provide a more accurate estimation of binding free energies.

For piperidine derivatives, MD simulations have been used to confirm the stability of docked poses and to analyze the dynamic behavior of the ligand in the binding site. nih.govresearchgate.net For example, MD simulations of piperidine derivatives bound to cholinesterase enzymes have shown that the complexes remain stable throughout the simulation, supporting the docking results. researchgate.net These simulations can also highlight the role of solvent molecules and the flexibility of the protein in the binding process.

Predictive Modeling for Chemical Space Exploration and Analog Design

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. tandfonline.comresearchgate.net

QSAR studies have been performed on various sets of piperidine derivatives to develop predictive models for their activity as, for example, CCR5 antagonists. nih.gov These studies often use a combination of descriptors, including constitutional, topological, and quantum-chemical parameters, to build the QSAR models. nih.govtandfonline.com Such predictive models are valuable tools for exploring the vast chemical space of possible piperidine analogs and for prioritizing the synthesis of the most promising candidates. tandfonline.comenamine.net

Advanced Chromatographic and Separation Methodologies in Research

High-Resolution Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of 2-(2-Cyclopentylethyl)piperidine, offering high resolution for both purity assessment and the separation of isomers. The separation of cis and trans isomers, as well as enantiomers, is critical as different isomers can exhibit varied biological activities.

In the separation of piperidine-containing compounds, the choice of the stationary phase is paramount. Chiral columns are often employed for the resolution of enantiomers. For instance, studies on related structures have demonstrated successful separations using columns like the (S,S)-Whelk-O 1 and ChiraSpher. nih.gov The resolution of isomers is significantly influenced by the composition of the mobile phase, including the type and concentration of modifiers. nih.gov For example, a mobile phase consisting of hexane (B92381) and ethanol (B145695) in a 97:3 (v/v) ratio has been effective in resolving cis and trans isomers of similar compounds on an (S,S)-Whelk-O 1 column, achieving a resolution of 2.61. nih.gov For other related molecules, a more complex mobile phase of hexane-ethanol-THF-diethylamine (92:3:5:0.1, v/v/v/v) has been necessary to achieve adequate separation on a ChiraSpher column. nih.gov

The development of a robust HPLC method for this compound would involve a systematic investigation of various chiral stationary phases and mobile phase compositions to achieve optimal separation of its potential stereoisomers.

Table 1: Illustrative HPLC Conditions for Isomer Separation of Piperidine-Related Compounds

ParameterCondition ACondition B
Stationary Phase (S,S)-Whelk-O 1ChiraSpher
Mobile Phase Hexane-Ethanol (97:3, v/v)Hexane-Ethanol-THF-Diethylamine (92:3:5:0.1, v/v/v/v)
Target Isomers Cis/TransCis/Trans
Achieved Resolution 2.611.89

This table illustrates potential starting points for method development for this compound based on successful separations of other piperidine (B6355638) derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds that may be present as impurities or byproducts in the synthesis of this compound. The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. The National Institute of Standards and Technology (NIST) maintains a comprehensive library of mass spectra that can be used to identify unknown compounds. nist.gov For instance, the NIST WebBook contains mass spectral data for related compounds like 2-(2,2-dicyclohexylethyl)piperidine, which can serve as a reference for identifying similar structures. nist.govnist.gov

The identification of compounds in a mixture using GC-MS is based on both their retention time in the gas chromatograph and their mass spectrum. researchgate.net This dual-identification capability makes GC-MS a highly reliable method for analyzing the purity of this compound and identifying any volatile synthesis-related impurities.

Table 2: Example GC-MS Data for a Related Piperidine Compound

CompoundFormulaMolecular WeightCAS Registry Number
2-(2,2-Dicyclohexylethyl)piperidineC19H35N277.48796621-47-2

Data sourced from the NIST WebBook. nist.govnist.gov

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to both normal and reversed-phase HPLC for the separation of enantiomers, a critical step in the characterization of chiral molecules like this compound. selvita.com SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier such as an alcohol. selvita.comresearchgate.net

The primary advantage of SFC in enantiomeric separations lies in its efficiency and speed. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher throughput compared to traditional HPLC. selvita.com This is particularly beneficial in preparative chromatography where large quantities of a single enantiomer need to be purified. researchgate.net

The choice of a chiral stationary phase (CSP) is crucial for achieving enantioseparation in SFC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability in resolving the enantiomers of various pharmaceutical compounds. researchgate.netchromatographyonline.com The development of an SFC method for this compound would involve screening a library of CSPs and optimizing the mobile phase modifier, temperature, and pressure to achieve the desired resolution between the enantiomers.

Recent advancements have also seen the rise of two-dimensional SFC techniques, which can provide even higher resolution for complex samples containing multiple chiral centers. nih.gov

Table 3: Comparison of Chromatographic Techniques for Chiral Separations

FeatureHPLCSFC
Primary Mobile Phase Organic Solvents, WaterSupercritical Carbon Dioxide
Solvent Consumption HighLow
Separation Speed Moderate to FastVery Fast
Environmental Impact HigherLower (Green Chemistry)
Typical Application Analytical and Preparative SeparationsHigh-throughput and Preparative Chiral Separations

Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Precursor in Natural Product Total Synthesis

The piperidine (B6355638) skeleton is a fundamental structural motif in a wide range of alkaloids, a class of naturally occurring chemical compounds that often exhibit significant biological activity. Consequently, substituted piperidines like 2-(2-Cyclopentylethyl)piperidine are valuable precursors in the total synthesis of these complex natural products. The strategic placement of the cyclopentylethyl group at the 2-position of the piperidine ring offers a unique combination of steric and electronic properties that can be exploited to control the stereochemistry of subsequent reactions, a critical aspect in the synthesis of intricate molecular architectures.

While direct examples of the use of this compound in a completed total synthesis are not prominent in the literature, the synthesis of various 2-substituted piperidines is well-established. researchgate.netresearchgate.netwhiterose.ac.uk These methods often involve the alkylative ring-opening of bicyclic aziridinium (B1262131) ions or the stereoselective reduction of corresponding imines, providing access to a range of 2-alkylpiperidines. researchgate.net The resulting structures serve as crucial intermediates. For instance, the core of several Stemona alkaloids, such as stenine, features a complex polycyclic system derived from piperidine-containing precursors. nih.gov The synthesis of these molecules often relies on the careful construction of substituted piperidine rings, followed by a series of cyclization and functional group manipulation steps. The cyclopentylethyl substituent in this compound could, in principle, be modified or serve as a handle for annulation reactions to build more complex, fused ring systems characteristic of certain alkaloids.

Table 1: Examples of Synthetic Methods for 2-Substituted Piperidines

MethodDescriptionPotential Application for this compoundReference
Alkylative Ring-Opening of Bicyclic Aziridinium IonsAn organocopper reagent is used to open a bicyclic aziridinium ion, leading to the formation of a 2-alkylsubstituted piperidine with high regio- and stereoselectivity.This method could be adapted to introduce the cyclopentylethyl group onto the piperidine ring. researchgate.net
Reductive Cyclization of 6-Oxoamino Acid DerivativesConjugate addition of organozinc reagents to enones, followed by stereoselective reduction of the intermediate imine, yields 2,6-disubstituted piperidines.A similar strategy could be envisioned for the synthesis of this compound by selecting appropriate starting materials. whiterose.ac.uk
Asymmetric Synthesis via SulfiniminesThe reaction of ω-halo-substituted nonracemic β-sulfinamido ketones can lead to the formation of chiral piperidine derivatives.This approach could be explored for the enantioselective synthesis of this compound. researchgate.net

Development of Chemical Libraries and Privileged Scaffolds

In the realm of drug discovery, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the development of new therapeutic agents. The piperidine ring is considered a classic example of a privileged scaffold, present in numerous approved drugs. arizona.edunih.gov

The development of chemical libraries based on a central scaffold allows for the systematic exploration of chemical space and the identification of compounds with desired biological activities. A compound such as this compound could serve as a key building block in the creation of a focused library of piperidine derivatives. The cyclopentylethyl substituent provides a lipophilic handle that can be varied to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse and complex small molecules for high-throughput screening. nih.gov By employing various synthetic transformations, the this compound scaffold could be elaborated with a wide range of functional groups at different positions on the piperidine ring and the cyclopentyl moiety. This would generate a library of novel compounds with the potential for diverse biological activities, from central nervous system modulators to anticancer agents. arizona.edu

Application in Asymmetric Catalysis as Chiral Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. nih.gov Chiral, non-racemic piperidine derivatives have been successfully employed as ligands in a variety of metal-catalyzed asymmetric transformations. The nitrogen atom of the piperidine ring can coordinate to a metal center, and the stereochemistry of the substituents on the ring can create a chiral environment that directs the stereochemical outcome of the reaction.

If synthesized in an enantiomerically pure form, this compound could serve as a chiral ligand. The cyclopentylethyl group, with its defined stereocenters, would create a specific chiral pocket around the metal center. This could be advantageous in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The design and synthesis of new chiral ligands are crucial for advancing the field of asymmetric catalysis, and piperidine-based structures continue to be a promising area of research. nih.govresearchgate.net The modular nature of the synthesis of 2-substituted piperidines allows for the potential to tune the steric and electronic properties of the ligand by modifying the substituent, in this case, the cyclopentylethyl group, to optimize enantioselectivity for a particular reaction. mdpi.comrsc.org

Contribution to the Synthesis of Advanced Materials Precursors

The applications of piperidine derivatives extend beyond the life sciences into the realm of materials science. The unique structural and electronic properties of the piperidine ring can be harnessed to create precursors for advanced materials with tailored properties. For example, piperidine-containing polymers have been investigated for applications such as gas separation membranes and organic light-emitting diodes (OLEDs).

While there is no specific literature detailing the use of this compound in materials science, its structure suggests potential applications. The cyclopentylethyl group could influence the packing and morphology of polymers derived from this monomer, thereby affecting their bulk properties. Furthermore, the piperidine nitrogen can be quaternized to introduce ionic character, leading to the formation of polyelectrolytes or ionic liquids with potential applications in batteries and capacitors. The synthesis of well-defined piperidine-containing monomers is the first critical step in the development of these advanced materials, and a compound like this compound represents a potential building block in this endeavor.

Emerging Research Frontiers and Future Prospects for 2 2 Cyclopentylethyl Piperidine Research

Innovations in Sustainable and Eco-Friendly Synthesis Routes

Currently, there are no published studies detailing the sustainable or eco-friendly synthesis of 2-(2-Cyclopentylethyl)piperidine. The broader field of piperidine (B6355638) synthesis is, however, moving towards greener methodologies. These include the use of biocatalysis, which employs enzymes to perform reactions with high selectivity under mild conditions, and chemo-enzymatic strategies that combine chemical and biological steps. nih.gov Other innovative approaches focus on catalyst-free reactions in environmentally benign solvents like water or using techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. bath.ac.ukacgpubs.org General methods for creating substituted piperidines include palladium-catalyzed reactions and various cyclization strategies, though none have been specifically applied to the target compound. ajchem-a.comnih.gov

Exploration of Undiscovered Molecular Targets and Mechanistic Pathways (in vitro)

There is a complete absence of in vitro studies investigating the molecular targets or mechanistic pathways of this compound. For the broader class of piperidine derivatives, in vitro assays are crucial for determining their potential therapeutic effects. nih.govnih.gov These studies often involve screening against a panel of receptors, enzymes, and ion channels to identify biological activity. For instance, various piperidine compounds have been investigated for their effects on targets like sigma receptors and the α7 nicotinic acetylcholine (B1216132) receptor. nih.govnih.gov Computational docking studies are also frequently used to predict and analyze the binding of piperidine derivatives to their molecular targets. nih.govrsc.org Without experimental data, any discussion of the potential molecular targets for this compound would be purely speculative.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) has not been documented in the context of this compound. In modern drug discovery and chemical synthesis, AI and ML are becoming invaluable tools. nih.gov These technologies are used to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even design novel molecules with desired properties. acs.orgacs.orgnih.govyoutube.com For a compound with no existing synthesis or activity data, AI could theoretically be used to propose synthetic routes or predict potential biological activities based on its structure. However, no such computational studies on this compound have been published.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Computational Science

Given the lack of foundational research, there are no interdisciplinary studies involving synthetic chemistry, chemical biology, and computational science that focus on this compound. Such collaborative research is essential for advancing the understanding and application of novel chemical entities. This approach allows for a synergistic workflow where computational models predict properties and synthetic routes, chemists then synthesize the molecule, and chemical biologists evaluate its biological effects. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery but has not yet been applied to this compound.

Q & A

Q. What are the established synthetic routes for 2-(2-Cyclopentylethyl)piperidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves alkylation or reductive amination strategies. A common approach is the nucleophilic substitution of a cyclopentyl-containing alkyl halide with a piperidine precursor. For instance, cyclopentylethyl bromide can react with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound . Optimization may include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and catalyst use (e.g., Pd/C for hydrogenation steps). Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How is this compound characterized structurally and functionally?

Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the cyclopentyl and piperidine moieties.
  • Mass spectrometry (HRMS) for molecular weight verification (C₁₂H₂₁N, MW: 179.30 g/mol) .
  • IR spectroscopy to identify N-H stretching (~3300 cm⁻¹) and C-H bending in the cyclopentyl group.
  • X-ray crystallography (if crystalline) to resolve stereochemical details, though this may require derivatization .

Q. What biological activities are associated with this compound?

Piperidine derivatives often exhibit neuromodulatory or enzyme-inhibitory properties. While direct data on this compound is limited, structurally similar analogs (e.g., perhexiline derivatives) show affinity for dopamine receptors and voltage-gated calcium channels . Preliminary in vitro assays (e.g., receptor binding studies using radiolabeled ligands) are recommended to evaluate interactions with CNS targets .

Q. What analytical methods are suitable for detecting impurities in this compound?

  • HPLC-MS with a C18 column and acetonitrile/water mobile phase can separate and identify byproducts (e.g., unreacted cyclopentyl precursors).
  • GC-FID is effective for volatile impurities.
  • Elemental analysis ensures stoichiometric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding data for piperidine derivatives like this compound?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or stereochemical variations. Methodological steps include:

  • Comparative binding assays under standardized conditions (e.g., CHO cells expressing human dopamine D2 receptors).
  • Chiral separation (via chiral HPLC) to isolate enantiomers and test their individual activities .
  • Molecular docking simulations (using AutoDock Vina) to predict binding modes and validate experimental data .

Q. What strategies enhance the structural stability of this compound under varying experimental conditions?

  • pH stability : Test solubility and degradation in buffers (pH 3–10) via UV-Vis spectroscopy.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for piperidines).
  • Light sensitivity : Store in amber vials if UV-Vis shows photodegradation .

Q. How does the cyclopentyl substituent influence the compound’s structure-activity relationship (SAR) compared to other alkyl-piperidines?

The cyclopentyl group enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration. SAR studies suggest bulkier substituents (e.g., cyclohexyl) reduce receptor selectivity, while smaller groups (e.g., methyl) lower binding affinity. Computational tools (e.g., CoMFA) can model substituent effects on bioactivity .

Q. What metabolic pathways are predicted for this compound, and how can metabolites be identified?

Predicted pathways via in silico tools (e.g., Meteor Nexus):

  • Cytochrome P450 oxidation (CYP3A4/2D6) at the piperidine nitrogen or cyclopentyl chain.
  • Glucuronidation of the secondary amine.
    Experimental validation requires LC-QTOF-MS of hepatocyte incubation samples, comparing fragmentation patterns with reference libraries .

Q. How do enantiomeric forms of this compound affect its pharmacological profile?

Enantiomers may exhibit divergent binding kinetics. For example, (R)-enantiomers of similar compounds show higher D2 receptor affinity. Resolution via chiral chromatography (Chiralpak AD-H column) followed by in vivo pharmacokinetic studies in rodent models can clarify stereospecific effects .

Q. What computational methods are effective in designing derivatives of this compound with improved target selectivity?

  • Molecular dynamics simulations (GROMACS) to assess ligand-receptor complex stability.
  • Free-energy perturbation (FEP) to predict binding affinity changes for modified substituents.
  • ADMET prediction (SwissADME) to optimize bioavailability and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.